Periplogenin
Description
Properties
IUPAC Name |
3-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKAJTLHDNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Periplogenin
Natural Occurrence and Distribution of Periplogenin (B192074)
This compound has been identified in several plant species, primarily within the Periploca genus, which belongs to the Apocynaceae family. ontosight.ainih.gov The genus Periploca encompasses approximately ten species distributed across temperate Asia, southern Europe, and tropical Africa. nih.gov
Periploca Species
Several Periploca species are known sources of this compound.
Periploca sepium : The root bark of Periploca sepium Bunge is a primary source of this compound. chemfaces.comsmolecule.comnih.gov This species is native to and widely distributed in the Loess hilly regions of northwest China. nih.gov Cortex Periplocae, the dried root bark of P. sepium, is officially listed in the Chinese Pharmacopoeia and has been traditionally used in medicine. nih.govphytopurify.com
Periploca graeca : this compound has also been found in Periploca graeca. ontosight.aicaymanchem.com This species is found in regions such as the southwest Caucasus. nih.gov this compound can be obtained by treating periplocin (B192072), a glucoside extracted from the bark and wood of P. graeca, with dilute sulfuric acid. nih.govdrugfuture.com
Periploca forrestii : Periploca forrestii Schltr. is another species reported to contain this compound, particularly in its stems and roots. mdpi.comnih.govcabidigitallibrary.org This species is a folk remedy used in China, largely growing in southern China. nih.govmdpi.com
Other Plant Genera
Beyond the Periploca genus, this compound has been reported in other plant sources.
Angelica dahurica : this compound is described as a naturally occurring furanocoumarin found in the roots of Angelica dahurica. medchemexpress.comarctomsci.comechemi.comszabo-scandic.comglpbio.combioscience.co.ukglpbio.com
Other Sources : this compound has also been isolated from the seeds of Strophanthus preussii, as well as from Castilla elastica, Pentopetia androsaernifolia, Antiaris africana, and Antiaris toxicaria. usbio.net Additionally, it has been found in the defense secretion of Chrysolina coerulans. usbio.net this compound has also been qualitatively detected in the leaves of Rohdea japonica and Aegle marmelos. ecomole.comecomole.com
Extraction and Purification Techniques for this compound from Plant Biomass
The isolation of this compound from plant material typically involves a combination of extraction and purification techniques. smolecule.com Effective methods for isolating pure bioactive chemicals with increased yields are crucial. chemmethod.com Factors influencing the extraction process include the source material, solvent, technique, duration, and temperature. chemmethod.com
Solvent-Based Extraction Approaches
Solvent extraction is a fundamental step in obtaining this compound from plant biomass. mdpi.com This process involves using appropriate solvents to dissolve and separate the compound from the plant matrix. nih.govunirioja.es
Commonly used solvents in the extraction of medicinal plants include polar solvents (e.g., water, alcohols), intermediate polar solvents (e.g., acetone (B3395972), dichloromethane), and nonpolar solvents (e.g., n-hexane, ether, chloroform). nih.gov For the extraction of this compound from the roots of Periploca sepium, solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone have been mentioned. chemfaces.com Methanol has also been used for extraction from the roots of Periploca sepium. smolecule.com Extraction from Periploca forrestii has been performed using 70% ethanol (B145695). nih.gov
Traditional solvent extraction methods include maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. mdpi.comnih.gov Modern techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also employed and can offer advantages in efficiency. mdpi.comunirioja.esms-editions.cl Ultrasound-assisted extraction has been suggested as an effective method for extracting phytochemicals with high antioxidant potential and phenolic content. ms-editions.cl
For instance, in the extraction of 17βH-periplogenin from the root bark of Periploca sepium, air-dried and powdered roots were extracted with 70% ethanol under reflux conditions. psu.edu The crude extract was then partitioned with different solvents, including CHCl₃, EtOAc, and n-butanol. psu.edu
Chromatographic Separation and Refinement Strategies
Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the plant extract. chemfaces.comsmolecule.comnih.gov These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. biotech-asia.org
Various chromatographic techniques are utilized for the purification of phytochemicals. chemmethod.comnih.gov Column chromatography is a common technique used to separate active constituents from crude plant extracts. biotech-asia.org Silica (B1680970) gel column chromatography is frequently employed, using solvent systems of varying polarity for elution. nih.govpsu.edu Sephadex column chromatography can also be used, although separation on Sephadex can be influenced by both size and polarity. psu.eduresearchgate.net
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are powerful techniques for the analysis and purification of this compound, allowing for sensitive detection and quantification. researchgate.netnih.govnih.govmdpi.com For example, an LC-MS/MS method for quantifying this compound in rat plasma used a C18 column with a mobile phase of 0.1% formic acid and acetonitrile (B52724). nih.govnih.gov Preparative HPLC can be used for isolating larger quantities of purified compounds. psu.edu
Other purification strategies include membrane-based purification techniques like ultrafiltration, which separate compounds based on size and charge using semi-permeable membranes. chemmethod.comgoogle.com
Detailed research findings on specific chromatographic procedures for this compound isolation from Periploca sepium include the use of silica gel column chromatography with CHCl₃/MeOH gradients and further chromatography on Sephadex LH-20. psu.edu Reverse phase preparative HPLC with a CH₃OH/H₂O system has also been successfully applied. psu.edu
Chemical Synthesis and Biosynthetic Pathways of Periplogenin
Total Synthesis Approaches for Periplogenin (B192074) and Analogues
Total synthesis of this compound involves constructing the entire molecule from simpler precursors through a series of controlled chemical reactions. These approaches often face challenges related to the stereochemistry of the steroid nucleus and the introduction of the butenolide ring.
Established Synthetic Routes and Methodologies
While a complete de novo total synthesis solely focused on this compound is not extensively detailed in the provided search results, research on the synthesis of related cardenolides and C14-functionalized steroids provides insights into relevant methodologies. A chemoenzymatic approach has been reported for the concise semisynthesis of this compound, demonstrating the utility of combining chemical steps with enzymatic transformations colab.wsbiorxiv.orgdntb.gov.ua. This method involved a 7-step semisynthesis starting from a suitable steroid precursor biorxiv.orgdntb.gov.ua. Key to this approach was a biocatalytic C14α-hydroxylation step, facilitated by protein engineering of a CYP14A enzyme from Cochliobolus lunatus colab.ws. Following this enzymatic hydroxylation, dehydration and olefin functionalization of the resulting C14α-hydroxy steroid allowed for the introduction of various functional groups at the C14 position colab.wsbiorxiv.org.
The synthesis of other cardenolides, such as digitoxigenin (B1670572), also involves strategies for constructing the steroid core and attaching the butenolide ring with the correct stereochemistry wikidata.orgnih.govlipidmaps.org. Methodologies for synthesizing complex molecules with multiple stereocenters often involve carefully designed sequences of reactions to control the formation of each chiral center nih.gov. Retrosynthetic analysis, a common strategy in organic synthesis, is used to break down the target molecule into simpler, readily available starting materials, guiding the choice of reactions and intermediates dntb.gov.uanih.gov.
Stereochemical Considerations in this compound Synthesis
Stereochemistry is a critical aspect of this compound synthesis due to the presence of multiple chiral centers in the steroid structure grc.orgchemrxiv.org. The biological activity of cardenolides is highly dependent on their specific three-dimensional arrangement of atoms mdpi.com. Achieving the correct relative and absolute stereochemistry at positions such as C3, C5, C14, and C17, as well as the configuration of the butenolide ring, is paramount for synthesizing biologically active this compound.
Synthetic routes must employ stereoselective reactions to control the configuration of newly formed chiral centers chemrxiv.orgnih.gov. This can involve the use of chiral reagents, catalysts, or auxiliaries, as well as exploiting the inherent stereochemical preferences of certain reactions or starting materials nih.gov. For example, controlling the stereochemistry during the formation of the butenolide ring attachment at C17 and the hydroxylation patterns on the steroid core requires careful consideration of reaction conditions and reagent selection mdpi.com. The chemoenzymatic approach highlights the use of enzymes, which are known for their high stereoselectivity, to introduce specific functional groups with defined stereochemistry, such as the C14α-hydroxylation catalyzed by the engineered CYP14A colab.ws.
Biotransformation and Chemoenzymatic Synthesis of this compound and Related Steroids
Biotransformation, utilizing microorganisms or isolated enzymes, offers an alternative and often more environmentally friendly approach to synthesizing complex molecules like steroids. These methods can leverage the natural catalytic machinery of biological systems to perform specific chemical transformations with high selectivity slideshare.netresearchgate.netresearchgate.net.
Microbial Bioconversion of Precursors to this compound
Microbial bioconversion involves using intact microorganisms to transform a precursor molecule into the desired product. This can be particularly useful for introducing hydroxyl groups at specific positions on the steroid skeleton, a challenging task for traditional chemical synthesis slideshare.netresearchgate.net.
Studies have investigated the microbial transformation of steroid precursors to cardenolides, including those structurally related to this compound cusat.ac.inup.ac.za. While direct microbial bioconversion of a simple precursor solely to this compound is not explicitly detailed in the provided snippets, the bioconversion of digitoxigenin to this compound has been mentioned, suggesting microbial systems capable of introducing the hydroxyl group at the C5 position cusat.ac.in.
Fungal Transformation Systems (e.g., Absidia orchidis, Mucor parasiticus)
Fungal transformation systems are known to be effective for steroid bioconversions, including hydroxylation reactions mdpi.comwikidata.org. While specific details on the transformation of precursors directly to this compound by Absidia orchidis or Mucor parasiticus are not present in the search results, these fungi are recognized for their ability to perform regio- and stereoselective hydroxylations on steroid substrates mdpi.comresearchgate.netwikidata.org. For instance, Absidia orchidis has been reported to carry out 11β-hydroxylation of 17α-hydroxyprogesterone wikidata.org. The ability of these fungal systems to introduce hydroxyl groups at various positions on the steroid nucleus makes them potential candidates for the bioconversion of suitable precursors into this compound or its analogues.
Enzymatic Reaction Mechanisms in Microbial Transformations
Microbial transformations are catalyzed by enzymes within the microorganism slideshare.netresearchgate.netnih.gov. These enzymes, such as hydroxylases, reductases, and isomerases, facilitate specific chemical reactions under mild conditions slideshare.netnih.gov. In the context of steroid bioconversion, cytochrome P450 enzymes (CYPs) are often involved in hydroxylation reactions, introducing hydroxyl groups at specific positions on the steroid ring system colab.ws. For example, the chemoenzymatic synthesis of C14-functionalized steroids, including the semisynthesis of this compound, utilized an engineered CYP14A from Cochliobolus lunatus to catalyze the C14α-hydroxylation colab.ws.
Microbial enzymes exhibit high substrate specificity and can catalyze reactions with excellent regio- and stereoselectivity, which is crucial for the synthesis of complex molecules like this compound with multiple chiral centers slideshare.netresearchgate.netosti.gov. The enzymatic reaction mechanisms involve the binding of the steroid substrate to the enzyme's active site, followed by the catalytic conversion through steps like oxidation (hydroxylation), reduction, or hydrolysis slideshare.netnih.govmdpi.com. Understanding these enzymatic mechanisms is key to optimizing biotransformation processes and engineering enzymes for improved efficiency and selectivity in the synthesis of this compound and related cardenolides nih.govosti.gov.
Plant Cell Culture-Mediated Bioconversions (e.g., Daucus carota)
Plant cell cultures offer a potential biotechnological approach for the production and biotransformation of secondary metabolites, including steroids researchgate.netniscpr.res.in. Immobilized plant cells, in particular, have shown promise in bioconversion processes researchgate.net.
Studies have demonstrated the ability of Daucus carota (carrot) cell suspension cultures to perform biotransformations of cardenolide genins. Specifically, Daucus carota cultures have been shown to transform digitoxigenin into its 5β-hydroxy derivative, which is this compound cdnsciencepub.comcdnsciencepub.com. This bioconversion involves the introduction of a hydroxyl group at the 5β position of the steroid structure.
Research on immobilized Daucus carota cells entrapped in calcium alginate has shown that these cells can remain viable and retain their ability to transform digitoxigenin to this compound for a significant period cdnsciencepub.comcdnsciencepub.com. The viability and bioconversion activity of the immobilized cells can be influenced by the constituents of the culture medium cdnsciencepub.comcdnsciencepub.com.
Data Table: Bioconversion of Digitoxigenin by Immobilized Daucus carota Cells
| Plant Species | Substrate | Product | Immobilization Method | Reference |
| Daucus carota | Digitoxigenin | This compound | Alginate | cdnsciencepub.comcdnsciencepub.com |
This table highlights a specific example of plant cell culture-mediated bioconversion relevant to this compound synthesis.
Chemoenzymatic Strategies for Steroidal Product Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical synthesis and biocatalysis, offering an effective approach for the concise synthesis of complex natural products like steroids researchgate.netnih.gov. This strategy leverages the high regio- and stereo-selectivity of enzymes alongside the flexibility of chemical transformations researchgate.netnih.gov.
Recent advancements in chemoenzymatic approaches have been applied to the synthesis of C14-functionalized steroids, a class that includes cardenolides like this compound researchgate.netnih.govbiorxiv.orgdntb.gov.uaresearchgate.net. One such approach involves the use of engineered enzymes, such as a novel C14α-hydroxylase (CYP14A), which can efficiently catalyze the C14α-hydroxylation of steroids dntb.gov.ua. This biocatalytic step can be coupled with downstream chemical transformations to introduce various functional groups at the C14 position biorxiv.orgdntb.gov.ua.
Structural Modifications and Derivative Synthesis for Periplogenin Research
Design and Synthesis of Periplogenin (B192074) Derivatives
The synthesis of this compound derivatives involves various chemical transformations aimed at altering its core structure or introducing new functionalities.
Oxidative and Reductive Modifications
Oxidative and reductive reactions can be employed to modify hydroxyl groups or introduce/remove double bonds within the this compound structure. For instance, selective oxidation of hydroxyl groups can yield ketone functionalities. google.combiorxiv.org Reductive processes, such as the reductive opening of epoxide rings, can also be utilized to access different structural analogues. google.com Diastereoselective reduction of a C3 carbonyl can deliver this compound. biorxiv.org
Introduction of Novel Functional Groups via Substitution
Substitution reactions allow for the introduction of various functional groups onto the this compound scaffold. This can involve modifying existing hydroxyl groups through esterification or etherification, or introducing new groups at different positions on the steroid nucleus or the butenolide ring. libretexts.orgpressbooks.pubsaskoer.ca These modifications can alter the compound's polarity, reactivity, and interactions with biological targets.
Glycosylation Patterns and Sugar Moiety Modifications
Glycosylation, the attachment of sugar moieties, is a significant modification for cardenolides like this compound. wikipedia.orgmolaid.comthermofisher.com The sugar chain is typically linked to the C-3 position of the aglycone. mdpi.com Variations in the type of sugar, the linkage position and stereochemistry, and the length of the sugar chain lead to a diverse array of glycosides with potentially different properties. mdpi.com
Synthetic Strategies for this compound Conjugates and Prodrugs
Synthetic strategies have been developed to create conjugates and prodrugs of this compound. dntb.gov.uachemrxiv.orgnih.govnih.govresearchgate.net Conjugates involve linking this compound to another molecule, such as a peptide or polymer, often to improve targeting or pharmacokinetic properties. dntb.gov.uarsc.orgnih.goviiitd.edu.indntb.gov.uanih.gov Prodrugs are inactive or less active derivatives that are converted to the active this compound in vivo, aiming to enhance delivery, reduce toxicity, or improve absorption. chemrxiv.orgnih.gov These strategies often involve forming labile linkages that can be cleaved under specific biological conditions. nih.gov For example, an octreotide-periplogenin conjugate has been synthesized by coupling this compound-succinate to octreotide. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are conducted to understand how modifications to the this compound structure affect its biological activity. up.ac.zaresearchgate.netnih.govnih.govrsc.orgrsc.org By synthesizing a series of this compound analogues with systematic structural variations and evaluating their activities, researchers can identify key functional groups and structural features responsible for specific effects. up.ac.zarsc.org These studies help in the rational design of new derivatives with improved potency, selectivity, or reduced toxicity. For instance, SAR studies on cardiotonic steroids, including this compound derivatives, can provide insights into the relationship between their structure and their effects. up.ac.za
Mechanistic Investigations of Periplogenin S Biological Activities
Molecular Targets and Binding Interactions of Periplogenin (B192074)
Studies have identified several proteins with which this compound interacts, leading to its observed biological outcomes. These interactions are crucial in defining the compound's effects at the cellular level.
ATP1A1 (Na⁺/K⁺-ATPase) as a Primary Molecular Target
ATP1A1, the alpha-1 subunit of the sodium-potassium ATPase (Na⁺/K⁺-ATPase), is a well-established primary molecular target for cardiac glycosides, including this compound. biosynth.comnih.govresearchgate.netcaymanchem.com The Na⁺/K⁺-ATPase is a vital enzyme embedded in the cell membrane responsible for maintaining electrochemical gradients by pumping three sodium ions out of the cell and two potassium ions into the cell, utilizing ATP hydrolysis. biosynth.commolbiolcell.orgmdpi.comphysiology.org
This compound has been shown to directly bind to ATP1A1, inhibiting its ion transport activity. biosynth.comnih.govresearchgate.netcaymanchem.com This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. biosynth.com This mechanism is characteristic of cardiac glycosides and contributes to their cardiotonic effects. biosynth.comontosight.aiontosight.ai
Recent research utilizing forward genetic screening in prostate cancer cells identified ATP1A1 as a direct target of this compound. nih.govresearchgate.netpatsnap.com A single amino acid substitution at position 804 (T804A) in ATP1A1 was found to confer resistance to the cytotoxic activity of this compound. nih.govresearchgate.net Mechanistically, the threonine at position 804 of ATP1A1 forms a hydrogen bond with this compound, and this interaction is abolished by the alanine (B10760859) substitution, leading to resistance. nih.govresearchgate.netresearchgate.net These findings highlight the direct binding of this compound to ATP1A1 and its functional significance in mediating the compound's effects in certain cancer cell lines. nih.govresearchgate.netresearchgate.net Studies have demonstrated that this compound suppresses the growth of prostate cancer cells by directly binding to ATP1A1. nih.govresearchgate.netpatsnap.com
This compound has been reported to reduce the activity of porcine Na⁺/K⁺-ATPase at concentrations of 0.3 or 0.6 µM. caymanchem.com
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation
Signal Transducer and Activator of Transcription 3 (STAT3) is another significant molecular target modulated by this compound. researchgate.netexplorationpub.comnih.govresearchgate.netresearchgate.net STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, survival, and immune responses. nih.gov Constitutive activation of STAT3 is frequently observed in various cancers and inflammatory diseases. researchgate.netnih.gov
This compound has been identified as a STAT3 inhibitor. researchgate.netnih.govresearchgate.netnih.gov Research indicates that this compound directly binds to STAT3, leading to the inhibition of its phosphorylation, particularly at the Tyr705 residue. researchgate.netnih.govresearchgate.net This inhibition of phosphorylation is crucial as it is required for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activity. researchgate.netnih.govresearchgate.net By inhibiting STAT3 phosphorylation and its downstream functions, this compound can suppress the growth of cancer cells, such as esophageal squamous cell carcinoma (ESCC). researchgate.netresearchgate.netnih.govresearchgate.net Docking models and pull-down assays have provided evidence for the direct and specific binding of this compound to STAT3. nih.govresearchgate.netresearchgate.net Furthermore, studies using STAT3 knockdown and overexpressing cell lines have supported STAT3 as a key target of this compound. nih.govresearchgate.net
This compound's modulation of the STAT3 pathway has also been implicated in its anti-inflammatory effects, such as in rheumatoid arthritis, where it can suppress the JAK2/3-STAT3 pathway. researchgate.netnih.gov
Other Identified and Predicted Molecular Binding Partners
Beyond ATP1A1 and STAT3, network pharmacology studies and experimental investigations have identified or predicted other potential molecular binding partners for this compound. caymanchem.comnih.govnih.gov These interactions may contribute to the multifaceted biological activities of the compound.
Predicted targets based on network pharmacology analysis in the context of nasopharyngeal carcinoma include ALB (Albumin), EGFR (Epidermal Growth Factor Receptor), MAPK1 (Mitogen-Activated Protein Kinase 1), ESR1 (Estrogen Receptor 1), MAPK8 (Mitogen-Activated Protein Kinase 8), SRC (SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase), CASP3 (Caspase 3), HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1), AR (Androgen Receptor), and MAPK14 (Mitogen-Activated Protein Kinase 14). nih.gov These proteins are involved in diverse cellular processes, including cell growth, survival, apoptosis, and hormone signaling.
Experimental studies have also indicated interactions with other proteins. For instance, this compound has been shown to induce apoptosis through a caspase-dependent pathway, suggesting an interaction or modulation involving caspases like CASP3. researchgate.net this compound has also been reported to affect HSP90AA1 as part of the mechanism of Cortex Periplocae extract in treating glioma. umw.edu.pl
The interaction of this compound with these various targets highlights its potential to influence multiple signaling pathways and cellular functions.
Cellular Signaling Pathway Modulation by this compound
This compound's interactions with its molecular targets translate into the modulation of several key cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade involved in relaying extracellular stimuli to the nucleus, regulating diverse cellular activities like proliferation, differentiation, and stress responses. assaygenie.commdpi.com this compound has been shown to modulate the MAPK pathway in various cellular contexts. explorationpub.comnih.govdntb.gov.uax-mol.net
Studies in nasopharyngeal carcinoma cells suggest that this compound may induce apoptosis by inhibiting the MAPK signaling pathway. explorationpub.com In the context of inflammatory osteolysis, this compound has been reported to attenuate osteoclastogenesis by reducing the activity of the NF-κB and MAPK signaling pathways. nih.govdntb.gov.uax-mol.netresearchgate.net This suggests that this compound can interfere with MAPK signaling to exert its anti-inflammatory and bone-protective effects.
Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Pathway Interactions
The Phosphoinositide 3-Kinase/AKT (PI3K/AKT) pathway is another crucial signaling cascade that plays a vital role in cell survival, growth, proliferation, and metabolism. ijbs.com Dysregulation of this pathway is frequently observed in various diseases, particularly cancer. ijbs.com
Research indicates that this compound interacts with or modulates the PI3K/AKT pathway. caymanchem.comexplorationpub.comnih.govnih.govx-mol.net Network pharmacology studies have suggested that this compound may inhibit nasopharyngeal carcinoma through the PI3K/AKT signaling pathway. nih.gov Although one study on inflammatory osteolysis suggested that this compound regulates osteoclast differentiation through NF-κB and MAPK rather than PI3K-AKT and ROS pathways, other research supports an involvement of the PI3K/AKT pathway in this compound's effects. researchgate.netnih.gov
For example, studies investigating the effects of related compounds like periplocymarin, a cardiac glycoside also found in Periploca sepium, have shown impairment of the PI3K/AKT signaling pathway, leading to increased apoptosis in colorectal cancer cells. nih.gov Given the structural similarities and shared origin, it is plausible that this compound also influences this pathway. Further detailed research is needed to fully elucidate the precise mechanisms by which this compound interacts with the PI3K/AKT pathway and the specific downstream targets affected.
Nuclear Factor-kappa B (NF-κB) Signaling Suppression
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls transcription of DNA, cytokine production and cell survival. It plays a key role in regulating the immune response and inflammation. wikipedia.orgresearchgate.net Dysregulation of NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders. While the provided search results mention NF-κB in the context of other compounds and pathways wikipedia.orgresearchgate.netmdpi.comresearchgate.net, direct mechanistic details on how this compound specifically suppresses NF-κB signaling were not explicitly detailed in the immediate search outputs. However, the known anti-inflammatory properties of this compound nih.gov suggest an inhibitory effect on this pathway, as NF-κB is a central mediator of inflammatory responses. Further research is needed to fully delineate the precise molecular steps by which this compound achieves NF-κB suppression.
Endoplasmic Reticulum Stress-Mediated Pathways (e.g., IRE1α-ASK1-JNK, BIP-eIF2α-CHOP)
This compound has been shown to activate endoplasmic reticulum (ER) stress pathways, which can lead to apoptosis, particularly in cancer cells. nih.govfrontiersin.orgx-mol.net ER stress triggers the unfolded protein response (UPR), involving several signaling branches, including the IRE1α and PERK pathways. frontiersin.orgmdpi.comnih.gov
One key pathway modulated by this compound is the IRE1α-ASK1-JNK axis. Upon ER stress, IRE1α is activated and can interact with TRAF2, recruiting ASK1. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org This complex subsequently activates JNK, a kinase involved in various cellular processes, including apoptosis. frontiersin.orgmdpi.comfrontiersin.org Studies indicate that this compound upregulates IRE1α and phosphorylated JNK levels, while surprisingly downregulating phosphorylated ASK1 levels, suggesting a complex modulation of this pathway. nih.gov
Another significant ER stress-mediated pathway affected by this compound involves the proteins BIP, eIF2α, and CHOP. BIP (also known as GRP78) is an ER chaperone. nih.gov PERK, another ER stress sensor, phosphorylates eIF2α, leading to a decrease in global protein synthesis and the preferential translation of ATF4. frontiersin.orgmdpi.comfrontiersin.orgarvojournals.org ATF4 then upregulates the expression of CHOP, a transcription factor that promotes apoptosis. frontiersin.orgmdpi.commdpi.comfrontiersin.org this compound treatment has been shown to increase the protein levels of BIP, phosphorylated eIF2α, and CHOP. nih.govfrontiersin.org
The activation of both the BIP-eIF2α-CHOP and IRE1α-ASK1-JNK signaling routes by this compound appears to be mediated by the production of reactive oxygen species (ROS). nih.govfrontiersin.org Inhibition of ROS production has been shown to reverse the effects of this compound on these ER stress markers and subsequent apoptosis. nih.gov
Table 1: Effects of this compound on Key Proteins in ER Stress Pathways
| Protein | Effect of this compound Treatment | Related Pathway |
| BIP (GRP78) | Upregulated | BIP-eIF2α-CHOP |
| p-eIF2α | Upregulated | BIP-eIF2α-CHOP |
| CHOP | Upregulated | BIP-eIF2α-CHOP, IRE1α-ASK1-JNK, ATF6 |
| IRE1α | Upregulated | IRE1α-ASK1-JNK |
| p-ASK1 | Downregulated | IRE1α-ASK1-JNK |
| p-JNK | Upregulated | IRE1α-ASK1-JNK |
Note: Based on findings in human colorectal cancer cells. nih.gov
Induction of Cellular Death Mechanisms by this compound
This compound is known to induce cell death through various mechanisms, including apoptosis and necroptosis. nih.govwikipedia.orgwikipedia.orgjkchemical.comamericanelements.com
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for development and tissue homeostasis. scielo.orgwikipedia.org this compound has been demonstrated to induce apoptosis in various cell lines, including colorectal cancer cells. nih.govjkchemical.com The induction of apoptosis by this compound is closely linked to its activation of ER stress pathways. nih.govfrontiersin.orgx-mol.net
As discussed in Section 5.2.4, this compound activates the BIP-eIF2α-CHOP and IRE1α-ASK1-JNK pathways. nih.govfrontiersin.org CHOP is a key mediator of ER stress-induced apoptosis, promoting the expression of pro-apoptotic proteins and inhibiting anti-apoptotic ones. mdpi.comfrontiersin.org JNK activation can also contribute to apoptosis by phosphorylating proteins like Bcl-2, reducing their anti-apoptotic function. mdpi.comfrontiersin.org
Studies have shown that knockdown of CHOP or JNK can attenuate this compound-elicited apoptosis, highlighting the importance of these pathways in its pro-apoptotic activity. nih.gov Additionally, this compound has been reported to upregulate the expression of pro-apoptotic protein Bax and downregulate the expression of anti-apoptotic protein Bcl-2, further shifting the balance towards apoptosis. frontiersin.org The cleavage of caspase-3 and PARP, key executioners of apoptosis, has also been observed following this compound treatment. frontiersin.org
Table 2: Apoptosis-Related Protein Modulation by this compound
| Protein | Effect of this compound Treatment | Role in Apoptosis |
| Bax | Upregulated | Pro-apoptotic |
| Bcl-2 | Downregulated | Anti-apoptotic |
| Caspase-3 | Cleaved | Executioner |
| PARP | Cleaved | Executioner |
Note: Based on findings in colorectal cancer cells. frontiersin.org
Modulation of Ion Transport and Calcium Homeostasis by this compound
This compound has been shown to affect ion transport, specifically by targeting ATP1A1, the alpha 1 subunit of the Na+/K+-ATPase pump. researchgate.net The Na+/K+-ATPase is a crucial enzyme responsible for maintaining sodium and potassium gradients across the cell membrane, which is vital for various cellular functions, including maintaining calcium homeostasis. researchgate.net
Research using forward genetic screening in prostate cancer cells identified a single amino acid substitution in ATP1A1 that conferred resistance to the cytotoxic activity of this compound, suggesting ATP1A1 as a direct molecular target. researchgate.net Molecular docking studies have provided insights into the potential binding interaction between this compound and ATP1A1. researchgate.net Furthermore, this compound treatment has been shown to affect Na+/K+-ATPase activity. researchgate.net
The modulation of Na+/K+-ATPase activity by this compound can indirectly impact intracellular calcium levels. The Na+/K+-ATPase contributes to maintaining the electrochemical gradient that drives the sodium-calcium exchanger (NCX), which extrudes calcium from the cell. Inhibition of the Na+/K+-ATPase can lead to an increase in intracellular sodium, which in turn reduces calcium extrusion via NCX, resulting in elevated intracellular calcium concentrations. While the direct impact on calcium homeostasis was not explicitly detailed in the provided snippets beyond the targeting of ATP1A1, the known function of the Na+/K+-ATPase strongly suggests this as a likely consequence.
Table 3: this compound's Target in Ion Transport
| Target Protein | Cellular Location | Function | Effect of this compound |
| ATP1A1 | Cell Membrane | Na+/K+-ATPase alpha 1 subunit | Targeted/Activity affected researchgate.net |
Pharmacological Activities of Periplogenin: Research Perspectives
Cardiovascular System Research
Positive Inotropic Effects and Cardiac Muscle Contractility Studies
Periplogenin (B192074) has demonstrated positive inotropic effects, meaning it increases the contractility of the heart muscle. ontosight.ai This effect is a hallmark of cardiac glycosides, which typically act by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac cells. ontosight.aimsdvetmanual.com Inhibition of this pump leads to an increase in intracellular sodium levels, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium concentration. ontosight.aimsdvetmanual.comfrontiersin.org The elevated intracellular calcium enhances the interaction between actin and myosin filaments, leading to a stronger contraction of the cardiac muscle. msdvetmanual.commdpi.com Studies have explored this mechanism in understanding the cardiotonic activity of this compound and related compounds. ontosight.aifrontiersin.org
Investigations in Models of Cardiac Dysfunction
Investigations have also explored the potential of this compound in models of cardiac dysfunction. For instance, a study evaluated the potential of this compound isolated from Aegle marmelos in protecting against doxorubicin-induced cardiotoxicity and lipid peroxidation in rats. nih.gov Doxorubicin (B1662922), a common chemotherapeutic drug, is known to cause adverse effects including cardiotoxicity. nih.gov The study found that co-therapy with this compound and doxorubicin for four weeks reversed several adverse effects associated with doxorubicin-induced cardiac and hepatotoxicity, characterized by biochemical changes such as increased serum creatine (B1669601) kinase-MB (CK-MB) and tissue lipid peroxidation, and decreased superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov this compound also influenced serum lipid levels. nih.gov These findings suggest a potential protective role of this compound against certain types of induced cardiovascular problems in animal models. nih.gov Other research utilizes various animal models, such as mouse and zebrafish models, to investigate cardiac dysfunction and evaluate potential therapeutic interventions. frontiersin.orgnih.govnih.gov
Anti-Cancer Research
This compound has also shown significant promise in anti-cancer research, exhibiting cytotoxic effects on various cancer cell lines and inhibiting their growth and proliferation. ontosight.aismolecule.comexplorationpub.comresearchgate.netnih.govumw.edu.plresearchgate.net
Cytotoxic Effects on Diverse Cancer Cell Lines
This compound has been reported to exhibit cytotoxic effects against a diverse range of cancer cell lines in vitro. ontosight.aiexplorationpub.comresearchgate.netumw.edu.plresearchgate.net Studies have indicated its activity against cell lines including, but not limited to, PC3, U937, HCT-8, Bel-7402, BGC823, A549, and A2780. explorationpub.com The cytotoxic activity has been assessed using methods such as MTT assay, which measures cell viability. explorationpub.comnih.govnih.gov Research suggests that this compound can induce apoptosis in cancer cells, contributing to its cytotoxic effects. explorationpub.comnih.gov The mechanisms underlying these cytotoxic effects are being investigated and appear to involve various cellular signaling pathways. smolecule.comnih.gov
Inhibition of Cell Growth and Proliferation in Malignancies
Beyond direct cytotoxicity, this compound has been shown to inhibit the growth and proliferation of cancer cells in various malignancies. ontosight.aiexplorationpub.comresearchgate.netchemfaces.comresearchgate.net This inhibition has been observed in both in vitro and in vivo models. explorationpub.comnih.govresearchgate.net The compound's ability to suppress cell growth is a key aspect of its potential as an anti-cancer agent. smolecule.comexplorationpub.com
Specific research has focused on the effects of this compound in models of Esophageal Squamous Cell Carcinoma (ESCC). ESCC is a particularly aggressive cancer with a high mortality rate. nih.govjcancer.org Studies have demonstrated that this compound can suppress the growth of ESCC cells both in vitro and in vivo. researchgate.netnih.govresearchgate.net A key mechanism identified in ESCC models is the targeting of Signal Transducer and Activator of Transcription 3 (STAT3). smolecule.comnih.govresearchgate.net Research indicates that this compound directly binds to STAT3, inhibiting its phosphorylation at Tyr705 and subsequently suppressing its dimerization, nuclear import, and transcriptional activity. smolecule.comresearchgate.netnih.govresearchgate.net Studies using STAT3 knockdown cell lines showed reduced sensitivity to this compound, while STAT3-overexpressing cells were more sensitive, further supporting STAT3 as a direct target in ESCC. nih.govresearchgate.net In vivo studies using ESCC patient-derived xenograft models have shown that this compound administration effectively impaired tumor growth and reduced the phosphorylation of STAT3 and the expression of its downstream genes. nih.govresearchgate.net
Other cancer research indicates this compound's interaction with different targets, such as ATP1A1 in prostate cancer cells, affecting cell viability and tumor growth. smolecule.comresearchgate.net In colorectal cancer cells, this compound has been shown to induce apoptosis through reactive oxygen species (ROS)-mediated pathways, involving the activation of the ROS-ER stress pathway and signaling routes like BIP-eIF2α-CHOP and IRE1α-ASK1-JNK. smolecule.comnih.gov
Here is a summary of some research findings on the cytotoxic effects of this compound on various cancer cell lines:
| Cancer Cell Line | Observed Effect | Reference |
| PC3, U937, HCT-8, Bel-7402, BGC823, A549, A2780 | Inhibition of proliferation, induction of apoptosis | explorationpub.com |
| Colorectal cancer cells | Inhibition of growth, induction of apoptosis via ROS-mediated pathways | smolecule.comnih.gov |
| DU145 (Prostate cancer) | Suppression of growth by targeting ATP1A1 | researchgate.net |
| ESCC cell lines (KYSE30, KYSE70, KYSE450) | Significant inhibition of growth, reduces p-STAT3 Tyr705 levels | researchgate.net |
This table summarizes some reported findings and is not exhaustive of all research conducted on this compound's effects on cancer cell lines.
Colorectal Cancer Models
Studies have investigated the effects of this compound on colorectal cancer cells. This compound has been shown to inhibit the viability and induce apoptosis in human colorectal cancer cells in vitro. nih.govfrontiersin.org Research indicates that this compound can cause the production of reactive oxygen species (ROS) in these cells. nih.govfrontiersin.org This ROS production appears to be linked to the induction of apoptosis. nih.gov
Prostate Carcinoma Models
This compound has shown activity against prostate carcinoma cells. It has been reported to induce apoptosis and inhibit the proliferation of prostate cancer cell lines, such as U937 and PC3 cells, in vitro. caymanchem.combertin-bioreagent.com More recent research utilizing a forward genetic screening approach in DU145 prostate cancer cells identified ATP1A1 (ATPase Na+/K+ Transporting Subunit Alpha 1) as a direct molecular target of this compound. researchgate.netnih.govnih.gov A single amino acid substitution at position 804 in ATP1A1 was found to confer resistance to the cytotoxic activity of this compound in DU145 cells in vitro. researchgate.netnih.govnih.gov Mechanistically, ATP1A1 T804 forms a hydrogen bond with this compound, and this interaction is abolished by the T804A substitution. researchgate.netnih.gov In vivo studies using a DU145 xenograft model showed that this compound strongly suppressed tumor development, while tumors with the ATP1A1-T804A mutation were largely unaffected. researchgate.netnih.govnih.gov These findings suggest that this compound suppresses prostate cancer cell growth by directly binding to ATP1A1. researchgate.netnih.govnih.gov
Nasopharyngeal Carcinoma Models
Research suggests that this compound can inhibit nasopharyngeal carcinoma. ingentaconnect.comnih.govresearchgate.net Network pharmacology studies have been employed to explore the potential mechanisms of this compound in nasopharyngeal carcinoma. ingentaconnect.comnih.gov These studies predict that this compound may act on several targets, including ALB, epidermal growth factor receptor (EGFR), MAPK1, ESR1, MAPK8, SRC, CASP3, HSP90AA1, AR, and MAPK14. ingentaconnect.comnih.gov Enrichment analysis suggests that this compound's effects on nasopharyngeal carcinoma may involve the MAPK signaling pathway, the signaling pathway of proteoglycans in cancer, and the PI3K/AKT signaling pathway. ingentaconnect.comnih.gov Experimental studies, including those using vitamin E coupled with this compound self-assembled nano-prodrugs in NPC treatment, have also been conducted. ingentaconnect.comnih.gov
Gastric Cancer Models
Studies have investigated the effects of this compound on gastric cancer cells both in vitro and in vivo. explorationpub.comkab.ac.ugkab.ac.ug this compound has been shown to inhibit the viability of gastric cancer cells in a dose- and time-dependent manner. explorationpub.comkab.ac.ug It can also trigger apoptosis in these cells, and this effect is more potent when used in combination with 5-fluorouracil (B62378) (5-FU). explorationpub.comkab.ac.ug In nude mice bearing gastric cancer cells, this compound alone inhibited tumor growth, and the combination treatment with 5-FU resulted in a higher level of growth inhibition. explorationpub.comkab.ac.ug
Anti-Tumorigenic Mechanisms in In Vitro and In Vivo Models
This compound exhibits anti-tumorigenic effects through various mechanisms in different cancer models. In colorectal cancer cells, this compound-induced apoptosis is regulated by ROS-mediated signaling pathways, specifically the BIP-eIF2α-CHOP and IRE1α-ASK1-JNK pathways. nih.govfrontiersin.org this compound upregulates proteins like BIP, p-eIF2α, CHOP, IRE1α, and p-JNK, while downregulating p-ASK1, all of which are reversed by an antioxidant. nih.govfrontiersin.org Knockdown of CHOP or JNK protein levels attenuated this compound-elicited apoptosis in colon cancer cells. nih.gov
In prostate cancer cells, this compound directly targets ATP1A1, and this binding is crucial for its growth-suppressive effects in vitro and in vivo. researchgate.netnih.govnih.gov
In nasopharyngeal carcinoma, network pharmacology studies suggest involvement of the MAPK, proteoglycans in cancer, and PI3K/AKT signaling pathways. ingentaconnect.comnih.gov
Research on esophageal squamous cell carcinoma (ESCC) indicates that this compound suppresses growth by targeting STAT3. researchgate.netresearchgate.netdntb.gov.ua this compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which impairs STAT3 dimerization, nuclear import, and downstream signaling, leading to inhibited ESCC cell growth in vitro and in vivo. researchgate.netresearchgate.net
In gastric cancer cells, this compound induces apoptosis, and this effect is enhanced in combination with 5-FU. explorationpub.comkab.ac.ug
This compound has also been reported to inhibit the proliferation of various other cancer cell lines, including U-87MG, MCF-7, DLD-1, HCT-8, Bel-7402, BGC823, A549, and A2780 cells in vitro. nih.govexplorationpub.com
Here is a summary of some research findings on this compound's anti-tumor activity:
| Cancer Type | Models (In Vitro/In Vivo) | Key Findings | Proposed Mechanisms |
| Colorectal Cancer | In vitro | Inhibits cell viability, induces apoptosis. nih.govfrontiersin.org | ROS-mediated BIP-eIF2α-CHOP and IRE1α-ASK1-JNK signaling pathways. nih.govfrontiersin.org |
| Prostate Carcinoma | In vitro and In vivo | Suppresses growth, induces apoptosis, inhibits proliferation. researchgate.netnih.govcaymanchem.combertin-bioreagent.comnih.gov | Directly targets ATP1A1. researchgate.netnih.govnih.gov |
| Nasopharyngeal Carcinoma | Predicted | Inhibition suggested by screening. ingentaconnect.comnih.govresearchgate.net | Predicted targets include EGFR, MAPK1, STAT3, PI3K/AKT, and MAPK signaling pathways. ingentaconnect.comnih.gov |
| Gastric Cancer | In vitro and In vivo | Inhibits cell viability, triggers apoptosis (enhanced with 5-FU), inhibits tumor growth in vivo. explorationpub.comkab.ac.ugkab.ac.ug | Induces apoptosis. explorationpub.comkab.ac.ug (Specific detailed mechanisms not consistently highlighted in search results for this compound alone in gastric cancer). |
| Esophageal Squamous Cell Carcinoma | In vitro and In vivo | Suppresses growth. researchgate.netresearchgate.netdntb.gov.ua | Targets and inhibits STAT3 phosphorylation. researchgate.netresearchgate.net |
Anti-Inflammatory Research
This compound has been reported to possess anti-inflammatory properties. ontosight.aimdpi.comnih.govresearchgate.netchemfaces.comnih.govx-mol.net It has been traditionally used as an anti-inflammatory agent. researchgate.net
Inhibition of Inflammatory Mediators and Pathways
Research indicates that this compound can inhibit inflammatory mediators and pathways. Studies on LPS-induced inflammatory osteolysis have shown that this compound can prevent this condition by inhibiting the expression of inflammatory cytokines and osteoclast production. nih.govresearchgate.netnih.gov In vitro, this compound blocked the generation of osteoclasts and bone resorption induced by RANKL. nih.govresearchgate.netnih.gov It attenuated the expression of proteins like NFATc1, c-Fos, CTSK, and Atp6v0d2 by inhibiting the NFATc1 signaling pathway. nih.govresearchgate.netnih.gov Furthermore, this compound inhibited the expression of osteoclast-specific genes and also inhibited the NF-κB and MAPK pathways. nih.govresearchgate.netnih.gov In vivo, this compound reduced the number of osteoclasts and suppressed LPS-induced osteolysis. nih.govresearchgate.netnih.gov
This compound has also been shown to inhibit histamine (B1213489) release of mast cells in vitro and in antigen-sensitized rats, suggesting anti-inflammatory effects. mdpi.com
In the context of rheumatoid arthritis, this compound has been reported to inhibit pathologic synovial proliferation and infiltration by regulating the JAK2/3-STAT3 pathway. researchgate.netjst.go.jp
Here is a summary of research on this compound's anti-inflammatory activity:
| Inflammatory Condition/Model | Key Findings | Inhibited Mediators/Pathways |
| LPS-induced inflammatory osteolysis | Prevents osteolysis, inhibits inflammatory cytokine expression, suppresses osteoclast production and bone resorption in vitro and in vivo. nih.govresearchgate.netnih.gov | NFATc1 signaling pathway, NF-κB, MAPK pathways. nih.govresearchgate.netnih.gov |
| Mast cell histamine release | Inhibits histamine release in vitro and in vivo. mdpi.com | Histamine release. mdpi.com |
| Rheumatoid Arthritis | Inhibits pathologic synovial proliferation and infiltration. researchgate.netjst.go.jp | JAK2/3-STAT3 pathway. researchgate.netjst.go.jp |
Attenuation of Inflammatory Osteolysis
Inflammatory osteolysis, characterized by increased osteoclast differentiation and enhanced bone resorption in an inflammatory environment, is a key target for therapeutic intervention. researchgate.netnih.govexlibrisgroup.com Studies have investigated the potential of this compound (Ppg) to attenuate this process. Research indicates that Ppg can prevent lipopolysaccharide (LPS)-induced skull osteolysis in vivo by inhibiting the production of inflammatory cytokines and osteoclasts. researchgate.netnih.govexlibrisgroup.com
In vitro studies have shown that this compound blocks the receptor activator of nuclear factor-κB ligand (RANKL)-induced generation of osteoclasts, the development of pseudopodia bands, and bone resorption. researchgate.netnih.govexlibrisgroup.com Mechanistically, this compound has been found to attenuate the expression of proteins such as NFATc1, c-Fos, CTSK, and Atp6v0d2 by inhibiting the NFATc1 signaling pathway. researchgate.netnih.govexlibrisgroup.com Additionally, this compound inhibited the expression of osteoclast-specific genes, including NFATc1, c-Fos, CTSK, Atp6v0d2, and Mmp9. researchgate.netnih.gov Further research suggests that this compound inhibits the NF-κB and MAPK pathways, which are activated by RANKL during osteoclastogenesis. researchgate.netnih.govnih.gov In vivo experiments demonstrated that this compound reduced the number of osteoclasts on the bone surface and suppressed LPS-induced osteolysis of the skull. researchgate.netnih.govexlibrisgroup.com These findings suggest that this compound could potentially serve as an alternative therapy for inflammatory osteolysis by inhibiting inflammation and osteoclasts. researchgate.netnih.gov
| Study Type | Model | Key Finding | Relevant Pathways |
|---|---|---|---|
| In vivo | LPS-induced skull osteolysis mouse model | Prevented bone loss, inhibited inflammatory cytokines and osteoclast production. | NF-κB, MAPK |
| In vitro | RANKL-induced osteoclast generation from BMMs | Blocked osteoclast formation, pseudopodia band formation, and bone resorption. | NFATc1, NF-κB, MAPK |
| In vitro | BMMs proliferation (CCK-8 experiment) | Non-toxic at concentrations below 100 μM. | - |
Dermatological Research: Psoriasis-like Conditions
Psoriasis is a chronic inflammatory skin condition characterized by the rapid growth of skin cells, leading to red, scaly plaques. dermnetnz.orgmayoclinic.orgnih.gov Research has explored the effects of this compound on psoriasis-like conditions. In a screening of over 250 traditional Chinese medicine compounds, this compound was identified as being highly effective in inhibiting the cell viability of cultured human HaCaT keratinocytes, an in vitro model relevant to psoriasis. chemfaces.comnih.gov
Mechanistic studies in HaCaT cells revealed that this compound did not induce apoptosis or autophagy but caused necroptotic cell death through oxidative stress. chemfaces.comnih.gov The necroptosis inhibitors Nec-1 and NSA were able to rescue cells from this death, supporting the involvement of necroptosis. chemfaces.com Elevated reactive oxygen species (ROS) levels were observed in this compound-treated cells, and the antioxidant NAC and Nec-1 could inhibit these ROS levels and attenuate necroptotic cell death, indicating that the necroptotic effect was mediated by oxidative stress. chemfaces.com
In murine models of phorbol (B1677699) 12-myristate 13-acetate (TPA)-induced epidermal hyperplasia and imiquimod (B1671794) (IMQ)-induced skin inflammation, topical administration of this compound ameliorated skin lesions and inflammation. caymanchem.comchemfaces.comnih.gov These results suggest that this compound possesses potent anti-psoriatic effects in both in vitro and in vivo models. chemfaces.comnih.gov
| Study Type | Model | Key Finding | Mechanism |
|---|---|---|---|
| In vitro | Human HaCaT keratinocytes (psoriasis model) | Highly effective in inhibiting cell viability. | Induces necroptotic cell death via oxidative stress. |
| In vivo | TPA-induced epidermal hyperplasia mouse model | Ameliorated skin lesions and inflammation. | - |
| In vivo | IMQ-induced skin inflammation mouse model | Ameliorated skin lesions and inflammation. | - |
Other Biological Activities under Investigation
Beyond inflammatory osteolysis and psoriasis-like conditions, this compound is being investigated for other biological activities.
Adipocyte Differentiation Studies
Research indicates that this compound induces adipocyte differentiation. arctomsci.comglpbio.comamericanchemicalsuppliers.comglpbio.com Further details on the specific mechanisms and implications of this activity are areas of ongoing investigation.
Antithyroidal Properties
Studies have explored the potential antithyroidal properties of this compound. Research in L-thyroxine (L-T₄)-induced hyperthyroidism in Wistar albino rats revealed that administration of isolated this compound reversed most of the adverse effects caused by L-T₄ administration. nih.gov These effects included increased serum concentrations of thyroxine (T₄) and triiodothyronine (T₃), hepatic 5'-deiodinase I (5'-DI) activity, lipid peroxidation (LPO) in various organs, serum glucose and insulin (B600854) concentrations, decreased cardiac Na (+)-K (+)-ATPase activity, and altered serum lipid profiles. nih.gov The study suggested that the protective roles of this compound against thyrotoxicosis and associated cardiovascular problems might be mediated through its direct antithyroidal and/or LPO inhibiting properties. nih.govresearchgate.netchemfaces.comhoelzel-biotech.com
| Study Type | Model | Key Finding | Proposed Mechanism |
|---|---|---|---|
| In vivo | L-T₄-induced hyperthyroidism in Wistar rats | Reversed adverse effects of hyperthyroidism, including normalization of T₃, glucose, insulin, Na (+)-K (+)-ATPase activity, tissue LPO, and serum lipids. | Direct antithyroidal and/or LPO inhibiting properties. |
Metabolic Pathways and Enzyme Kinetics of Periplogenin
In Vitro Metabolic Profiling of Periplogenin (B192074)
In vitro metabolic profiling of this compound, primarily conducted using rat liver microsomes, has been instrumental in identifying its metabolites and the pathways involved in its biotransformation researchgate.neteurekaselect.combenthamdirect.com. This approach simulates hepatic metabolism and allows for the characterization of metabolic products formed by liver enzymes.
Identification of Key Metabolites
Studies have identified two main metabolites of this compound in rat liver microsomes: 14-hydroxy-3-oxo-14β-carda-4, 20 (22)-dienolide and 5, 14-dihydroxy-3-oxo-5β, 14β-card-20(22)-enolide researchgate.neteurekaselect.combenthamdirect.com. These metabolites were identified through analytical techniques such as HPLC-MSn, 1H-NMR, and 13C-NMR researchgate.neteurekaselect.combenthamdirect.com. An HPLC method has also been established for the simultaneous determination of this compound and these metabolites (referred to as M0, M1, and M2) researchgate.neteurekaselect.combenthamdirect.com.
Characterization of Metabolic Transformation Pathways
The metabolic transformation of this compound involves specific enzymatic reactions. While detailed pathways for this compound specifically are still being elucidated, research on similar cardenolides and other compounds in liver microsomes suggests potential reactions. Studies on the metabolism of related compounds like m-nisoldipine (B53548) in human liver microsomes indicate that dehydrogenation, hydroxylation, and hydrolysis of ester bonds can be major metabolic pathways researchgate.net. Another study on sanguinarine (B192314) metabolism in rat liver microsomes observed ring-cleavage and oxidation by CYP enzymes researchgate.net. Although not directly about this compound, these studies provide context for the types of transformations that might occur. This compound itself is a 5β-hydroxylated metabolite of digitoxigenin (B1670572), formed upon treatment with rabbit liver homogenate, indicating a hydroxylation pathway is involved in the metabolism of related cardenolides core.ac.uk.
Enzyme Kinetic Parameters of this compound Metabolism
Enzyme kinetics studies provide quantitative data on the rate of enzymatic reactions and the affinity of enzymes for their substrates. For this compound, these parameters have been determined using in vitro systems like rat liver microsomes researchgate.neteurekaselect.combenthamdirect.com.
Determination of Vmax, Km, and Clint
The enzyme-kinetic parameters for this compound metabolism in rat liver microsomes have been calculated using nonlinear regression analysis researchgate.neteurekaselect.combenthamdirect.com. The determined values are:
Vmax (maximum rate of metabolism): 6.08 ± 0.19 nmol/mg protein/min researchgate.neteurekaselect.combenthamdirect.com.
Km (Michaelis-Menten constant, representing the substrate concentration at half Vmax): 288.62 ± 14.54 μM researchgate.neteurekaselect.combenthamdirect.com.
Clint (intrinsic clearance, calculated as Vmax/Km under linear conditions where substrate concentration is much smaller than Km): 21 ± 1.0 μL/min/mg protein researchgate.neteurekaselect.combenthamdirect.comcurrentseparations.com.
These parameters provide an indication of the capacity and affinity of the metabolic enzymes for this compound in this in vitro system.
Here is a table summarizing the enzyme kinetic parameters:
| Parameter | Value (Rat Liver Microsomes) | Unit |
| Vmax | 6.08 ± 0.19 | nmol/mg protein/min |
| Km | 288.62 ± 14.54 | μM |
| Clint | 21 ± 1.0 | μL/min/mg protein |
Potential Involvement of Cytochrome P450 (CYP) Enzymes and Other Metabolic Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and xenobiotics, primarily through oxidation reactions wikipedia.orguv.es. While the specific CYP enzymes responsible for this compound metabolism have not been explicitly identified in the provided search results, studies on the metabolism of other compounds in liver microsomes highlight the significant involvement of CYPs researchgate.netuv.esbohrium.com. For instance, CYP2C19 and CYP3A4 were found to play major roles in the metabolism of m-nisoldipine in human liver microsomes researchgate.net. Oxidation reactions, which are characteristic of CYP activity, are likely involved in the transformation of this compound to its identified metabolites, such as the formation of hydroxylated and oxo derivatives researchgate.neteurekaselect.combenthamdirect.com.
Other metabolic enzymes, in addition to CYPs, could also be involved in this compound metabolism. These might include enzymes responsible for reduction, hydrolysis, or conjugation reactions (Phase II metabolism), although specific evidence for these pathways for this compound was not detailed in the search results. The formation of this compound itself from digitoxigenin involves hydroxylation core.ac.uk, suggesting that hydroxylase enzymes are relevant to the metabolism of this class of compounds.
Advanced Analytical and Research Methodologies for Periplogenin Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the identification and structural elucidation of periplogenin (B192074). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly valuable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)
NMR spectroscopy, including both 1H-NMR and 13C-NMR, is a powerful tool for determining the detailed structure of organic molecules like this compound. 1H-NMR provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity, through analysis of chemical shifts, splitting patterns, and integration. 13C-NMR, on the other hand, provides direct information about the carbon skeleton of the molecule, with each non-equivalent carbon atom typically giving rise to a separate signal bhu.ac.in. The chemical shifts in 13C-NMR spectra fall within a broader range (typically 0-220 ppm) compared to 1H-NMR (typically 0-13 ppm) youtube.com. While 1H-NMR signals are readily integrated to indicate the number of protons, integration in 13C-NMR is generally not used for quantification in the same way youtube.com. Most 13C NMR spectra are acquired as proton-decoupled spectra, resulting in singlet signals, which simplifies the spectrum but removes information about attached hydrogens bhu.ac.in. Studies involving this compound and its glycosides have utilized 1H-NMR and 13C-NMR spectroscopy for structural confirmation and analysis thieme-connect.comfigshare.com. For instance, 1H-NMR data for a this compound glycoside has been measured in CD3OD thieme-connect.com, and 1H and 13C NMR spectra of related compounds have been obtained in C5D5N figshare.com.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry is crucial for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which aids in structural confirmation and identification. MS measures the mass-to-charge ratio (m/z) of ions lcms.cz. Tandem mass spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis with a fragmentation step in between wikipedia.orgnationalmaglab.org. In MS/MS, a precursor ion with a specific m/z is selected and fragmented, typically through collision-induced dissociation (CID) wikipedia.orgunt.edu. The resulting fragment ions (product ions) are then mass-analyzed, providing characteristic fragmentation patterns that can be used for structural elucidation and highly selective detection lcms.czwikipedia.orgnationalmaglab.org. LC-MS/MS methods developed for this compound quantification in biological matrices have utilized positive-ion mode electrospray ionization (ESI) nih.govresearchgate.net. Specific optimized ion transition pairs (precursor ion > product ion) have been established for the quantitation of this compound. For example, one validated method used the transition pair m/z 391.3 > m/z 337.2 for this compound nih.gov. Another LC-MS/MS method for simultaneous determination of periplocin (B192072) and its metabolites, including this compound, also employed multiple reaction monitoring (MRM) in positive ionization mode, with an LLOQ of 0.1 ng/mL for this compound researchgate.net. MS-based metabolomics approaches can also provide fragmentation information for compounds like this compound frontiersin.org.
Chromatographic Methods for Quantification and Separation
Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely used for these purposes.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile analytical technique used for separating, identifying, and quantifying compounds in a mixture based on their differential affinities for a stationary phase and a mobile phase openaccessjournals.comchromtech.com. HPLC offers high resolution, accuracy, and efficiency openaccessjournals.com. It can be used for both qualitative and quantitative analysis, typically employing calibration curves jasco-global.com. For quantitative analysis, either external or internal standard methods can be used jasco-global.com. While HPLC with various detectors (e.g., UV-Vis, fluorescence) can be used, coupling HPLC with mass spectrometry provides enhanced sensitivity and selectivity, particularly for complex samples. Chromatographic separation is a crucial step before MS analysis to reduce matrix effects psu.edu.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices
LC-MS/MS is a powerful and widely used technique for the quantitative analysis of compounds in biological matrices such as plasma, serum, and urine psu.edubioanalysis-zone.comlcms.czchromatographyonline.com. It combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry psu.edu. This technique is particularly valuable in pharmacokinetic studies to determine the concentration of a drug or compound over time in biological fluids nih.govresearchgate.net.
Validated LC-MS/MS methods have been developed for the determination and quantification of this compound in rat plasma. One such method utilized a Waters XBridge™ BEH C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (B52724), at a flow rate of 0.4 mL/min nih.gov. Sample preparation involved liquid-liquid extraction with ethyl acetate (B1210297) nih.gov. Detection was performed in positive ion mode with an ESI source, monitoring the ion transition pairs for this compound and an internal standard (psoralen) nih.gov. This method demonstrated linearity over a range of 0.2-250 ng/mL with a lower limit of quantitation (LLOQ) of 0.2 ng/mL nih.gov. Another LC-MS/MS method for simultaneous determination of periplocin and its metabolites, including this compound, in rat plasma used a C18 column with gradient elution of 0.1% formic acid and acetonitrile at a flow rate of 0.3 mL/min researchgate.net. Sample preparation involved liquid-liquid extraction with ethyl acetate researchgate.net. The LLOQ for this compound was reported as 0.1 ng/mL researchgate.net. LC-MS/MS is favored for bioanalysis due to its high sensitivity and selectivity, although matrix effects, such as ion suppression or enhancement caused by co-eluting endogenous compounds, need to be evaluated during method development and validation psu.edu.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are employed to investigate the biological effects of this compound and its underlying mechanisms of action. These studies often involve assessing the impact of this compound on cell viability, proliferation, and specific molecular targets. Techniques commonly used in such research include cell culture, where cells are grown and manipulated in a laboratory setting uq.edu.au. Studies on this compound have utilized prostate cancer cell lines (DU145) to investigate its growth inhibitory effects researchgate.net. Molecular biology approaches, such as genetic screening using next-generation sequencing, have been applied to identify molecular targets of this compound, leading to the identification of ATP1A1 as a potential target researchgate.net. Molecular docking studies are also used to predict the interaction between this compound and its potential target proteins researchgate.net. Research exploring the mechanism of this compound in the treatment of lung cancer has also been based on network pharmacology and molecular biology tmrjournals.comresearchgate.net. These techniques collectively contribute to understanding how this compound interacts with biological systems at a fundamental level.
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Cell viability and proliferation assays are fundamental tools used to evaluate the impact of this compound on cell health and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and CCK-8 (Cell Counting Kit-8) assay are commonly employed methods. creative-biogene.com The MTT assay relies on the reduction of a yellow tetrazolium salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells, with the intensity of the purple color being proportional to the number of viable cells. creative-biogene.comabcam.com The CCK-8 assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced to a colored formazan product by dehydrogenases in viable cells, offering a simpler, non-toxic method. creative-biogene.combosterbio.com
Studies investigating this compound's effects on cancer cells frequently use these assays to demonstrate its ability to inhibit cell growth. For instance, the MTT assay has been used to assess the inhibition of cell growth in colorectal cancer cells by this compound. nih.gov Similarly, the viability of esophageal carcinoma cells treated with this compound has been evaluated using the CCK-8 assay. researchgate.net These assays provide quantitative data on the dose-dependent effects of this compound on cell survival and proliferation.
Apoptosis and Necroptosis Assessment Methodologies
Assessing apoptosis and necroptosis is critical for understanding if this compound induces programmed cell death. Apoptosis, a highly regulated process, and necroptosis, a form of programmed necrosis, can be evaluated using various methodologies. Flow cytometry is a key technique for analyzing cell populations undergoing apoptosis or necroptosis, often by using Annexin V and propidium (B1200493) iodide (PI) staining. ovgu.de Annexin V binds to phosphatidylserine, which is externalized in early apoptosis, while PI stains cells with compromised membrane integrity, characteristic of late apoptosis and necroptosis. ovgu.de Image-based analysis of nuclear morphology can further distinguish between late apoptotic and necroptotic cells. ovgu.de
Research on this compound has utilized flow cytometry to investigate the induction of apoptosis in cancer cells. nih.gov For example, this compound was shown to induce apoptosis in human colorectal cancer cells, as assessed by flow cytometry. nih.gov While the provided search results specifically mention apoptosis induction by this compound, methodologies for assessing necroptosis, such as detecting key regulators like RIPK1, RIPK3, and MLKL via Western blot or immunofluorescence, are also established in cell death research. nih.govembopress.orgplos.org this compound has been reported to induce necroptosis in certain cell types. bertin-bioreagent.com
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the molecular pathways affected by this compound. bio-rad-antibodies.comsygnaturediscovery.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to probe for the protein of interest. bio-rad-antibodies.comsygnaturediscovery.com The intensity of the resulting band on the blot correlates with the protein's expression level. bio-rad-antibodies.com
Western blotting has been extensively applied in studies investigating this compound's mechanisms of action. It has been used to measure the expression levels of proteins involved in various cellular processes, including apoptosis and signaling pathways. For instance, Western blotting was used to analyze the protein expression levels of BIP, p-eIF2α, CHOP, IRE1α, p-JNK, and p-ASK1 in colorectal cancer cells treated with this compound, revealing its impact on ER stress and related signaling routes. nih.gov Western blotting has also been employed to determine the expression and phosphorylation levels of STAT3 in the context of this compound treatment in esophageal squamous cell carcinoma cells, demonstrating that this compound can inhibit STAT3 phosphorylation. researchgate.netresearchgate.netresearchgate.net
Flow Cytometry for Cellular Processes (e.g., ROS production)
Beyond assessing cell death, flow cytometry is a versatile technique used to analyze various cellular processes at the single-cell level, including the production of reactive oxygen species (ROS). researchgate.net By using fluorescent probes that react with ROS, flow cytometry can quantify the intracellular ROS levels in cell populations. researchgate.net
Studies on this compound have utilized flow cytometry to measure the production of ROS. For example, flow cytometry analysis demonstrated that this compound was able to cause the production of ROS in human colorectal cancer cells. nih.gov This suggests that ROS generation may be involved in the mechanisms by which this compound exerts its effects.
Computational and Systems Biology Approaches
Computational and systems biology approaches complement experimental methodologies by providing predictive insights and enabling the analysis of complex biological networks.
Network Pharmacology for Target Prediction and Pathway Analysis
Network pharmacology is a strategy that integrates data from various sources, such as databases of drug-target interactions and disease pathways, to construct networks and predict the potential targets and mechanisms of action of a compound within a biological system. mdpi.commedsci.orgnih.gov This approach helps to understand the multi-药理学 effects of traditional Chinese medicine formulas and individual compounds. medsci.orgresearchgate.net By analyzing the interactions between a compound's potential targets and disease-related genes, network pharmacology can identify key pathways and biological processes influenced by the compound. mdpi.commedsci.orgnih.gov
Network pharmacology has been applied to investigate the potential mechanisms of action of components found in Cortex periplocae, the source of this compound. While specific network pharmacology studies solely focused on this compound were not prominently detailed in the search results, studies on related compounds and extracts utilize this approach to identify potential targets and pathways involved in conditions like congestive heart failure and nasopharyngeal carcinoma. researchgate.netresearchgate.net These studies demonstrate the utility of network pharmacology in predicting the complex interactions of natural compounds.
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a target protein. mdpi.commdpi.comdovepress.comfrontiersin.orgfrontiersin.org These simulations model how the ligand fits into the binding site of the protein and estimate the strength of the interaction based on scoring functions. mdpi.comfrontiersin.org Molecular docking can provide valuable insights into the potential molecular targets of a compound and the key residues involved in the binding interaction. mdpi.commdpi.comdovepress.com
Molecular docking has been used in research related to this compound to explore its potential interactions with specific proteins. For example, molecular docking simulations were performed to study the interaction of this compound with ATP1A1 (ATPase Na+/K+ Transporting Subunit Alpha 1), identifying it as a potential direct target of this compound in prostate cancer cells. researchgate.net Molecular docking has also been used in studies involving related compounds to predict binding to targets like STAT3 and proteins in inflammatory pathways. researchgate.netdovepress.comresearchgate.net These simulations provide theoretical support for experimental findings and guide further investigations into the molecular mechanisms.
Forward Genetic Screening (e.g., Chemical Mutagenesis, Next-Generation Sequencing)
Forward genetic screening, a powerful approach used to identify genes responsible for a particular phenotype, has been applied in studies involving compounds like this compound to elucidate their molecular mechanisms of action researchgate.netnih.govnih.govtandfonline.com. This method typically involves inducing random mutations within a population of cells or organisms and then selecting for individuals that display an altered response to a specific treatment, such as exposure to a chemical compound researchgate.netnih.govtandfonline.com. Chemical mutagens, such as N-ethyl-N-nitrosourea (ENU), are frequently employed to induce random point mutations across the genome researchgate.netnih.govtandfonline.comnih.gov.
The advent of Next-Generation Sequencing (NGS) technologies has revolutionized forward genetic screens by enabling rapid and comprehensive identification of the induced mutations in phenotypically interesting individuals researchgate.netnih.govnih.govidtdna.comsourcebioscience.comillumina.comthermofisher.com. By sequencing the genomes or exomes of resistant or sensitive mutants, researchers can pinpoint the genetic alterations responsible for the observed phenotype and, by extension, identify potential targets or pathways modulated by the compound researchgate.netnih.govnih.gov.
A notable application of this methodology in the context of this compound research involved uncovering its molecular target in prostate cancer cells researchgate.netnih.govnih.gov. In this study, a forward genetic screening approach was implemented using DU145 prostate cancer cells researchgate.netnih.gov. Chemical mutagenesis was performed on these cells to create a mutagenized population researchgate.netnih.gov. The cells were then subjected to selection pressure by treatment with this compound, allowing for the isolation of clones that exhibited resistance to its cytotoxic effects researchgate.netnih.gov.
Following the selection, next-generation sequencing was performed on the genomic DNA of the resistant cell clones researchgate.netnih.govnih.gov. Analysis of the sequencing data from these resistant lines, compared to the parental sensitive cells, allowed for the identification of genetic variants that were significantly enriched in the resistant population researchgate.netnih.govnih.gov. This analysis successfully identified a single amino acid substitution at position 804 within the ATP1A1 protein (ATPase Na+/K+ Transporting Subunit Alpha 1) that conferred resistance to this compound researchgate.netnih.govnih.gov.
Detailed Research Findings:
The forward genetic screen provided compelling evidence that ATP1A1 is a direct and crucial molecular target of this compound researchgate.netnih.govnih.gov. The identification of the T804A mutation in ATP1A1 as a determinant of resistance strongly indicated that this specific residue is involved in the interaction between this compound and ATP1A1 researchgate.netnih.gov. Further investigation, including molecular docking studies, supported this finding by demonstrating that ATP1A1 T804 is involved in forming a hydrogen bond with this compound, and the alanine (B10760859) substitution at this position disrupts this interaction, leading to reduced sensitivity researchgate.netnih.gov.
The functional significance of this finding was further validated through in vivo experiments. DU145 xenograft tumors harboring the ATP1A1-T804A mutation showed significantly reduced sensitivity to this compound treatment compared to wild-type DU145 xenografts, where this compound effectively suppressed tumor growth researchgate.netnih.gov. This highlights the power of forward genetic screening combined with NGS to not only identify potential molecular targets but also to provide genetic validation for these interactions in relevant biological systems researchgate.netnih.govnih.gov.
Data Table:
The following table summarizes key experimental outcomes demonstrating the role of ATP1A1 in this compound sensitivity identified through forward genetic screening:
| Cell Line / Model | ATP1A1 Status | Treatment | Observed Phenotype / Response |
| DU145 Cells | Wild-Type | This compound | Cytotoxic effect, suppressed cell growth researchgate.netnih.gov |
| DU145 Cells | ATP1A1-T804A | This compound | Resistance to cytotoxic effect, unaffected cell growth researchgate.netnih.gov |
| DU145 Xenografts | Wild-Type | This compound | Significant tumor growth suppression researchgate.netnih.gov |
| DU145 Xenografts | ATP1A1-T804A | This compound | Tumor growth largely unaffected researchgate.netnih.gov |
This data underscores that the T804A mutation in ATP1A1 is sufficient to confer resistance to this compound both in vitro and in vivo, directly linking ATP1A1 to the compound's mechanism of action researchgate.netnih.gov.
Compound Name and PubChem CID Table Placeholder:
(This table will be included at the end of the full article as per the instructions.)
Future Research Directions and Translational Perspectives for Periplogenin
Elucidation of Underexplored Mechanistic Pathways
While some mechanisms of periplogenin (B192074) have been investigated, several pathways remain underexplored, presenting significant opportunities for future research. Studies have indicated that this compound can influence various signaling cascades. For instance, this compound has been shown to attenuate LPS-mediated inflammatory osteolysis by suppressing osteoclastogenesis via the reduction of NF-κB and MAPK signaling pathways. dntb.gov.uanih.govresearchgate.net It has also been inferred that this compound could be one of the active compounds in Cortex Periplocae contributing to its anti-inflammatory effects by inhibiting histamine (B1213489) release from mast cells. mdpi.com Furthermore, network pharmacology analysis suggests that this compound may inhibit nasopharyngeal carcinoma through the MAPK signaling pathway, proteoglycans in cancer, and the PI3K/AKT signaling pathway. ingentaconnect.com
Research also points to this compound's interaction with STAT3. researchgate.netnih.govnih.gov It has been reported to suppress the growth of esophageal squamous cell carcinoma by directly targeting STAT3. nih.gov Additionally, this compound has been shown to induce reactive oxygen species to inhibit the growth of human colorectal cancer cells and directly interacts with STAT3 protein. nih.gov However, the precise molecular mode of action of this compound in other cancer models remains largely elusive. nih.gov Further research is needed to fully understand the complex interplay of this compound with these and other potential targets, such as ATP1A1, which has been identified as a direct target in prostate cancer cells resistant to this compound treatment. nih.gov Elucidating these underexplored pathways is crucial for a comprehensive understanding of this compound's pharmacological profile and for identifying new therapeutic applications. Addressing the gaps in understanding the precise mechanisms underlying dysregulated STAT3 signaling in disease progression is also critical. researchgate.net
Development of Advanced this compound Analogues and Delivery Systems
The development of advanced this compound analogues and novel delivery systems represents a key area for future translational research. Modifying the chemical structure of this compound could lead to compounds with improved potency, reduced toxicity, and enhanced pharmacokinetic properties. nih.gov Chemoenzymatic approaches have shown promise in the facile synthesis of this compound and its stereoisomers, suggesting avenues for generating diverse analogues for structure-activity relationship studies. researchgate.netbiorxiv.org
Furthermore, the development of effective delivery systems is essential to overcome potential challenges related to this compound's bioavailability and targeting. While not specific to this compound, research into advanced drug delivery strategies, including nanoparticle formulations and synthetic analogs, is ongoing for various compounds to enhance pharmacokinetics and overcome challenges like drug resistance. frontiersin.org Traditional Chinese Medicine-loaded hydrogels are also being explored as an emerging strategy for treating conditions like bone infections, highlighting the potential for localized delivery of natural compounds. mdpi.com Future studies should focus on designing and evaluating delivery systems specifically tailored for this compound to ensure its efficient and targeted delivery to desired sites, potentially reducing off-target effects and improving therapeutic outcomes.
Integrated Omics Approaches in this compound Research
Integrated omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, hold significant potential for advancing this compound research. mdpi.comfrontiersin.orgnih.govnih.gov These approaches can provide a holistic understanding of the molecular changes induced by this compound treatment, revealing complex biological networks and identifying potential biomarkers of response or resistance. By integrating multi-omics data, researchers can gain comprehensive insights into how this compound affects gene expression, protein profiles, and metabolic pathways within cells and tissues. mdpi.comnih.gov
For example, integrated approaches can help in understanding the metabolic regulation mechanisms influenced by this compound, as seen in studies exploring the effects of Periploca forrestii extracts (which contain this compound) on rheumatoid arthritis. mdpi.com Applying omics technologies can help in identifying relevant genes, metabolites, and proteins associated with this compound's effects. nih.gov Future research should leverage these powerful tools to unravel the intricate molecular mechanisms of this compound, identify novel therapeutic targets, and predict patient responses, paving the way for personalized medicine approaches.
Comparative Studies with Other Cardiac Glycosides
Comparative studies evaluating this compound alongside other cardiac glycosides are crucial for understanding its unique properties and therapeutic advantages. While cardiac glycosides share a basic structural skeleton and are known for their activity on Na+/K+-ATPase, there are structural and functional differences that can lead to varied effects on cellular function and signaling pathways. nih.govresearchgate.netnih.govnih.gov
Comparing the mechanistic actions of this compound with well-studied cardiac glycosides like ouabain, digoxin, and digitoxin (B75463) can reveal distinct targets and pathways modulated by this compound. nih.govnih.govnih.gov For instance, while periplocin (B192072) (a glycoside of this compound) is known to suppress Na/K-ATPase activity like digoxin, digitoxin, and ouabain, its pharmacological effect on certain pathways, such as UPR activation, has been poorly elucidated compared to others. researchgate.net Comparative studies can highlight this compound's unique therapeutic potential in specific conditions, such as its cytotoxic effects compared to other compounds. ekb.eg Such studies are essential for positioning this compound within the broader class of cardiac glycosides and for identifying indications where it may offer superior efficacy or a more favorable safety profile.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for identifying molecular targets of Periplogenin in cancer cells?
- Methodology : Utilize forward genetic screening to identify candidate targets (e.g., ATP1A1 in prostate carcinoma cells) . Validate findings using molecular docking simulations to analyze binding pocket interactions (e.g., T804 residue in ATP1A1) and CRISPR/Cas9-engineered cell lines to confirm resistance mutations (e.g., T804A substitution) .
- Key Considerations : Prioritize targets showing dose-dependent effects on Na+/K+-ATPase activity and validate with orthogonal methods like surface plasmon resonance or isothermal titration calorimetry.
Q. How can researchers assess the cytotoxic effects of this compound in vitro while minimizing off-target artifacts?
- Methodology : Conduct MTT assays using multiple cell lines (e.g., colorectal HCT116 or gastric cancer models) with strict controls for solvent effects (e.g., DMSO concentration ≤0.1%) . Pair viability assays with apoptosis-specific markers (e.g., PARP cleavage via western blot, TUNEL assays) .
- Quality Control : Include isogenic cell lines (wild-type vs. target-mutant clones) to distinguish on-target from off-target effects .
Q. What computational strategies are effective for analyzing this compound's binding interactions with HDAC10?
- Methodology : Perform molecular docking using software like AutoDock Vina to calculate binding energy scores (e.g., −300.21 for holacurtine vs. −280–290 kcal/mol for this compound) . Map critical residues (e.g., Arg658, His361) involved in hydrogen bonding and steric interactions .
- Validation : Cross-reference docking results with mutagenesis studies (e.g., Arg658-Cys670 interactions) and compare binding modes across homologs (e.g., HDAC1 vs. HDAC10) .
Advanced Research Questions
Q. How should contradictory findings regarding this compound's efficacy across different cancer models be methodologically addressed?
- Analytical Framework :
Compare pharmacokinetic parameters (e.g., IC50 values in prostate vs. colon cancer cells) .
Evaluate tissue-specific expression of targets (e.g., ATP1A1 levels across tumor types) .
Use combination index (CI) analysis to test synergies with standard therapies (e.g., 5-fluorouracil in gastric cancer) .
- Resolution : Conduct in vivo xenograft studies with matched cell models to control for microenvironmental variability .
Q. What validation criteria should be applied when using CRISPR-engineered cell lines to confirm this compound's mechanism of action?
- Validation Protocol :
Generate ≥3 independent clones with target mutations (e.g., ATP1A1-T804A) .
Perform phenotypic rescue experiments (e.g., restore Na+/K+-ATPase activity in mutant clones) .
Use orthogonal methods (e.g., siRNA knockdown or pharmacological inhibitors) to confirm target dependency.
- Quality Metrics : Ensure <10% variance in baseline viability between clones and validate mutations via Sanger sequencing .
Q. How can researchers investigate this compound's dual role in ROS-mediated apoptosis and ER stress signaling?
- Experimental Design :
Measure ROS production using flow cytometry with DCFH-DA probes in time-course experiments (0–48 hours) .
Quantify ER stress markers (e.g., BIP, CHOP) via qRT-PCR and western blot under ROS inhibition (e.g., N-acetylcysteine pretreatment) .
Employ pathway-specific inhibitors (e.g., JNK inhibitor SP600125) to dissect IRE1α-ASK1 vs. BIP-eIF2α signaling contributions .
- Data Interpretation : Use linear regression to correlate ROS levels with apoptosis rates across dose gradients.
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Approach : Apply nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values . Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., monotherapy vs. combination with 5-FU) .
- Reporting Standards : Include 95% confidence intervals for IC50 and synergy scores (e.g., CI <1 for synergism) .
Q. How can researchers ensure reproducibility in molecular docking studies of this compound-protein interactions?
- Best Practices :
Use standardized protein structures (e.g., PDB ID for HDAC10) and explicit solvent models .
Report root-mean-square deviation (RMSD) values for ligand poses across 10+ docking runs .
Validate computational predictions with in vitro binding assays (e.g., microscale thermophoresis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
